Lithium iodide

Description

Propriétés

IUPAC Name |

lithium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HI.Li/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZCZNFXUDYRKD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiI, ILi | |

| Record name | lithium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908580 | |

| Record name | Lithium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trihydrate: White, extremely hygroscopic solid; Soluble in water; [Hawley] White, light yellow, or pink odorless powder; Soluble in water; [MSDSonline] | |

| Record name | Lithium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8374 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10377-51-2, 21752-61-4, 29911-74-8 | |

| Record name | Lithium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10377-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010377512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium iodide (6LiI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium iodide (7LiI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029911748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium iodide (LiI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodide (6LiI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodide (7LiI) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (6L)lithium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (7L)lithium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6K2XET783 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Anhydrous Lithium Iodide: A Technical Guide for Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of anhydrous lithium iodide (LiI) for laboratory use. It details various synthetic methodologies, purification techniques, and handling procedures critical for ensuring a high-purity, water-free product essential for applications in battery technology, organic synthesis, and pharmaceutical research.

Introduction

Anhydrous this compound is a crucial reagent and precursor in numerous chemical applications. Its utility as an electrolyte in lithium-ion batteries, a catalyst in organic reactions, and a component in pharmaceutical manufacturing necessitates a product of high purity and extremely low water content. The hygroscopic nature of this compound and its susceptibility to oxidation present significant challenges in its synthesis and handling. This guide outlines established methods for the preparation of anhydrous LiI, offering detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Synthetic Methodologies

Several synthetic routes to anhydrous this compound have been established, each with distinct advantages and challenges. The primary methods can be broadly categorized into aqueous and non-aqueous routes.

Aqueous Synthesis Routes

Aqueous methods are often favored for their use of readily available and less hazardous solvents. However, they necessitate a final, rigorous dehydration step to remove water, which can be challenging due to the potential for hydrolysis.

A traditional and straightforward method involves the neutralization of a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃), with hydroiodic acid (HI).[1][2] The reaction proceeds as a simple acid-base neutralization to form a solution of this compound.

Reaction Scheme: LiOH + HI → LiI + H₂O Li₂CO₃ + 2HI → 2LiI + H₂O + CO₂

The primary product of this reaction in an aqueous solution is this compound trihydrate (LiI·3H₂O), which must be subsequently dehydrated.

An alternative aqueous method that avoids the direct use of hydroiodic acid involves the reaction of elemental iodine, hydrazine (B178648) hydrate (B1144303), and lithium hydroxide.[3] This process is advantageous as it does not require an organic solvent.

Reaction Scheme (Simplified): 2I₂ + N₂H₄·H₂O + 4LiOH → 4LiI + N₂ + 5H₂O

This reaction is typically followed by evaporation, concentration, and dehydration under an inert atmosphere.

This method involves the initial reaction of elemental iodine with excess iron powder in water to form ferrous iodide (FeI₂). Subsequently, the addition of an excess of lithium hydroxide precipitates ferrous ions, leaving a solution of this compound.[4]

Reaction Scheme: Fe + I₂ → FeI₂ FeI₂ + 2LiOH → 2LiI + Fe(OH)₂↓

The resulting this compound solution is then concentrated and dried to yield the hydrated solid, which requires further dehydration.[4]

Non-Aqueous Synthesis Route

Non-aqueous methods offer the advantage of producing anhydrous this compound directly, thereby avoiding the challenging dehydration step.

A method for preparing high-purity (≥ 99.5%) anhydrous this compound involves the reaction of lithium hydride (LiH) with iodine in an aprotic solvent, such as diethyl ether.

Reaction Scheme: 2LiH + I₂ → 2LiI + H₂

This method is followed by dilution with a non-polar solvent like toluene, distillation of a portion of the solvent, and vacuum drying of the precipitate at room temperature.

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic and purification methods.

Protocol 1: Synthesis via Iodine, Hydrazine Hydrate, and Lithium Hydroxide

This protocol is based on the examples provided in patent literature.[3]

Materials:

-

Pure water

-

Elemental iodine (I₂)

-

Recrystallized lithium hydroxide (LiOH)

-

80 wt% Hydrazine hydrate (N₂H₄·H₂O)

-

5-15 wt% Hydrazine hydrate solution

Procedure:

-

In a suitable reactor, add pure water and then elemental iodine. Stir until the iodine is completely dissolved.

-

Add recrystallized lithium hydroxide to the solution and stir.

-

Slowly add 80 wt% hydrazine hydrate to the reactor until the solution turns from brown to white.

-

Stabilize the reaction mixture for 10-20 minutes.

-

Add a small amount of elemental iodine until the solution just turns red.

-

Add a small amount of 5-15 wt% hydrazine hydrate until the solution color returns to white.

-

Adjust the pH of the solution to 7.5-8.0 using solid recrystallized lithium hydroxide.

-

Heat the solution to evaporate and concentrate it to approximately half of its original volume.

-

Cool the concentrated solution to room temperature and filter to obtain a clear this compound solution.

-

Transfer the filtrate to a reaction kettle and continue to evaporate and concentrate under stirring to obtain a yellow this compound solution.

-

Under the protection of an inert gas (e.g., nitrogen or argon), continue to stir and heat the yellow solution to dehydrate it until a white solid powder appears.

-

Continue drying the solid powder under a continuous flow of inert gas at an elevated temperature.

-

After the specified drying time, stop heating and allow the product to cool to room temperature under the inert gas atmosphere.

-

Package the resulting anhydrous this compound powder under an inert gas to prevent moisture absorption.

Protocol 2: Synthesis via Lithium Carbonate and Hydroiodic Acid

This protocol is a general representation of the neutralization method.[1][5]

Materials:

-

High-purity lithium carbonate (Li₂CO₃)

-

Freshly distilled hydroiodic acid (HI)

-

Deionized water

Procedure:

-

In a reaction vessel, dissolve high-purity lithium carbonate in deionized water with stirring.

-

Slowly add freshly distilled hydroiodic acid to the lithium carbonate suspension until the lithium carbonate is completely dissolved and the effervescence of CO₂ ceases. An excess of Li₂CO₃ can be used, followed by filtration.

-

Filter the resulting solution to remove any unreacted lithium carbonate.

-

Make the solution slightly acidic with a small amount of hydroiodic acid.

-

Transfer the solution to an evaporation dish and heat gently (e.g., over a water bath) to concentrate the solution until crystals of this compound trihydrate (LiI·3H₂O) begin to form.

-

Stir until crystallization is complete and then cool the solution to room temperature.

-

Collect the crystals by centrifugation or filtration and discard the mother liquor.

-

For higher purity, the crystals can be redissolved in pure water and recrystallized.

-

The collected crystals of LiI·3H₂O must then be subjected to a dehydration procedure (see Protocol 4).

Protocol 3: Synthesis via Iron, Iodine, and Lithium Hydroxide

This protocol is based on a patented method.[4]

Materials:

-

Water

-

Reduced iron powder

-

Elemental iodine particles

-

Lithium hydroxide (LiOH)

Procedure:

-

In a reactor, mix water, excess reduced iron powder, and elemental iodine particles.

-

Stir the mixture at a controlled temperature (e.g., 25 ± 2°C) for several hours to form a ferrous iodide solution.

-

Add an excess of lithium hydroxide to the ferrous iodide solution and continue stirring for several hours to precipitate ferrous ions as ferrous hydroxide.

-

Separate the solid precipitate (ferrous hydroxide) from the liquid phase (this compound solution) by centrifugation or filtration.

-

Concentrate the resulting this compound solution by heating.

-

Dry the concentrated solution, for example, in a vacuum oven, to obtain a solid material containing hydrated this compound.

-

This hydrated material must then be subjected to a final dehydration step.

Protocol 4: Dehydration of this compound Hydrate

The removal of water from hydrated this compound is a critical step to obtain the anhydrous product. This can be achieved by heating under vacuum.[6][7]

Materials:

-

This compound hydrate (e.g., LiI·3H₂O)

Procedure:

-

Place the this compound hydrate in a suitable vacuum-compatible vessel.

-

Connect the vessel to a vacuum pump capable of reaching low pressures.

-

Begin evacuation of the vessel at room temperature.

-

Slowly and carefully heat the sample while maintaining a vacuum. A gradual temperature increase is crucial to prevent the hydrolysis of this compound.

-

A multi-step heating profile may be employed. For example, an initial drying phase at a lower temperature to remove the bulk of the water, followed by a higher temperature phase to remove the final traces of water.

-

Hold the sample at the final temperature under high vacuum for an extended period to ensure complete dehydration.

-

After dehydration, cool the sample to room temperature under vacuum or an inert atmosphere before handling.

Data Presentation

The following tables summarize the quantitative data from various synthesis protocols.

Table 1: Reaction Parameters for Synthesis via Iodine, Hydrazine Hydrate, and Lithium Hydroxide

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Pure Water (L) | 8 | 9 | 12 |

| Iodine (Kg) | 7.0 | 7.8 | 8.75 |

| Recrystallized LiOH (Kg) | 2.25 | 2.5 | 2.8 |

| 80 wt% Hydrazine Hydrate (Kg) | ~0.8 | ~0.89 | ~0.10 |

| Stirring Time (I₂ dissolution) | 15 min | 10 min | 15 min |

| Stirring Time (after LiOH addition) | 5 min | 5 min | 5 min |

| Stabilization Time | 10 min | 10 min | 10 min |

| Final pH | 7.5 | 8.0 | 8.0 |

| Evaporation/Concentration Temp. | 124 °C | 125 °C | 127 °C |

| Volume Reduction | 1/2 | 1/2 | 3/5 |

Table 2: Parameters for Iron-Mediated Synthesis

| Parameter | Value |

| Water (g) | 500 |

| Reduced Iron Powder (mol) | 1.1 |

| Elemental Iodine (mol) | 1.0 |

| Reaction Temperature | 25 ± 2 °C |

| Reaction Time (Fe + I₂) | 8 hours |

| Lithium Hydroxide (mol) | 1.2 |

| Reaction Time (with LiOH) | 6 hours |

Mandatory Visualizations

Experimental Workflow for Anhydrous this compound Synthesis

Caption: Overall workflow for the synthesis of anhydrous this compound.

Signaling Pathway for the Hydrazine Method

Caption: Reaction pathway for the hydrazine-based synthesis of LiI.

Handling and Storage

Anhydrous this compound is highly hygroscopic and sensitive to light and air. It should be handled exclusively in a dry, inert atmosphere, such as in a glovebox. Storage should be in a tightly sealed container, protected from light and moisture.

Conclusion

The synthesis of high-purity anhydrous this compound is a critical process for various advanced scientific and industrial applications. This guide has detailed several reliable methods, from traditional aqueous neutralization reactions to non-aqueous routes. The choice of method will depend on the desired purity, available resources, and scale of production. For all methods involving an aqueous phase, the final dehydration step is paramount and must be conducted with care to prevent hydrolysis and ensure a truly anhydrous product. Proper handling and storage under inert conditions are essential to maintain the integrity of the final product.

References

- 1. Process for Producing this compound Cleanly through Electrodialysis Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6984367B2 - Process for the preparation of this compound solutions - Google Patents [patents.google.com]

- 3. CN104261441A - Preparation method of anhydrous this compound - Google Patents [patents.google.com]

- 4. CN103137981B - Preparation method for anhydrous this compound - Google Patents [patents.google.com]

- 5. osti.gov [osti.gov]

- 6. CN101565192B - Methods for preparing anhydrous this compound and scintillation crystal doped with this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

The Solubility of Lithium Iodide in Organic Solvents: An In-depth Technical Guide for Electrochemical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium iodide (LiI) in various organic solvents, a critical parameter for the development and optimization of electrolyte systems in a range of electrochemical applications, including lithium-ion batteries, dye-sensitized solar cells, and other advanced energy storage technologies. Understanding the solubility of LiI is paramount for formulating electrolytes with the desired ionic conductivity, viscosity, and stability, which in turn govern the performance, safety, and lifespan of electrochemical devices.

Quantitative Solubility Data of this compound

The solubility of this compound in a variety of organic solvents is summarized in the table below. The data is presented in grams of LiI per 100 grams of solvent ( g/100 g) at the specified temperature. This compilation allows for a clear comparison of the dissolution capabilities of different solvent classes.

| Solvent Class | Solvent Name | Abbreviation | Solubility ( g/100 g) | Temperature (°C) |

| Alcohols | Methanol | MeOH | 343.4 | 25 |

| Ethanol | EtOH | 251 | 25 | |

| 1-Propanol | n-PrOH | 47.52 | 25 | |

| 1-Pentanol | n-AmOH | 112.5 | 25 | |

| Ethylene Glycol | 38.9 | 15.3 | ||

| Ketones | Acetone | 42.56 | 18 | |

| 75.25 | 37 | |||

| Nitriles | Acetonitrile | ACN | 147 | 18 |

| 154 | 25 | |||

| Carbonates | Propylene Carbonate | PC | 18.2 | 25 |

| Ethylene Carbonate | EC | Data not readily available | ||

| Dimethyl Carbonate | DMC | Very low solubility for lithium halides in general.[1] | ||

| Ethyl Methyl Carbonate | EMC | Data not readily available | ||

| Ethers | Diethyl Ether | Soluble | ||

| Tetrahydrofuran | THF | Soluble | ||

| Dimethoxyethane | DME | Data not readily available | ||

| Amides | N,N-Dimethylformamide | DMF | 0.95 mol/dm³ (~127 g/L) | 22-25 |

| Sulfoxides | Dimethyl Sulfoxide | DMSO | 41.1 | |

| Other | Formic Acid | 139 | 18 | |

| 146 | 25 | |||

| Pyridine | Very soluble | |||

| Liquid Ammonia | 52.9 | -35.4 |

Experimental Protocols for Solubility Determination

The determination of the solubility of a hygroscopic salt like this compound in anhydrous organic solvents requires meticulous experimental technique to prevent contamination from ambient moisture. The following protocols outline two common and reliable methods: the Gravimetric Method and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

Gravimetric Method

This classic method involves the preparation of a saturated solution and the subsequent determination of the solute concentration by mass.

Materials and Equipment:

-

Anhydrous this compound (LiI)

-

Anhydrous organic solvent of interest

-

Inert atmosphere glovebox or Schlenk line

-

Temperature-controlled shaker or magnetic stirrer

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Analytical balance

-

Drying oven

-

Glassware (flasks, vials, etc.), thoroughly dried

Procedure:

-

Solvent Preparation: The organic solvent should be dried using appropriate methods (e.g., molecular sieves) to minimize water content.

-

Preparation of Saturated Solution:

-

Inside an inert atmosphere glovebox, add an excess amount of anhydrous LiI to a known mass of the anhydrous organic solvent in a sealed flask.

-

Seal the flask tightly to prevent any atmospheric contamination.

-

Place the flask in a temperature-controlled shaker or on a magnetic stirrer set to the desired temperature.

-

Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure saturation. The presence of undissolved solid LiI at the end of this period is crucial.

-

-

Sample Collection:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe fitted with a syringe filter to remove any undissolved particles.

-

-

Gravimetric Analysis:

-

Weigh a clean, dry vial on an analytical balance.

-

Dispense the filtered saturated solution into the pre-weighed vial and record the total mass.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature sufficient to remove the solvent without decomposing the LiI.

-

Once the solvent is fully evaporated, dry the vial containing the LiI residue in a vacuum oven until a constant mass is achieved.

-

The final mass of the vial with the dry LiI is recorded.

-

-

Calculation:

-

Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

-

Mass of dissolved LiI = (Mass of vial + dry LiI) - (Mass of empty vial)

-

Mass of solvent = Mass of the saturated solution - Mass of dissolved LiI

-

Solubility ( g/100 g solvent) = (Mass of dissolved LiI / Mass of solvent) x 100

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Method

This instrumental method offers high precision and is particularly useful for determining low concentrations of dissolved ions.

Materials and Equipment:

-

Same as for the gravimetric method

-

Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

-

Volumetric flasks and pipettes

-

High-purity deionized water and acid (e.g., nitric acid) for standards and sample dilution

Procedure:

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method.

-

Sample Collection and Dilution:

-

Carefully draw a precise volume (e.g., 1 mL) of the clear supernatant using a calibrated pipette.

-

Quantitatively transfer this aliquot to a volumetric flask of appropriate size (e.g., 100 mL).

-

Dilute the sample with a suitable solvent (often high-purity deionized water with a small amount of acid for stabilization) to a concentration that falls within the linear range of the ICP-OES instrument. The organic solvent must be compatible with the ICP-OES introduction system; if not, an evaporation and redissolution step in an aqueous matrix is necessary.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of known LiI concentrations in the same matrix as the diluted sample.

-

-

ICP-OES Analysis:

-

Aspirate the blank, calibration standards, and the diluted sample into the ICP-OES.

-

Measure the emission intensity of a characteristic lithium wavelength.

-

Construct a calibration curve by plotting the emission intensity versus the concentration of the standards.

-

-

Calculation:

-

Determine the concentration of lithium in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Convert the concentration from mass per volume to mass per mass of solvent, which requires knowing the density of the saturated solution.

-

Visualizing Key Processes and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate important workflows and concepts related to the use of this compound in electrochemical applications.

Conclusion

The solubility of this compound in organic solvents is a complex function of the solvent's polarity, dielectric constant, and its ability to solvate lithium cations and iodide anions. This guide provides a foundational set of quantitative data and detailed experimental protocols to aid researchers in the selection and characterization of electrolyte systems for various electrochemical applications. The provided diagrams offer a visual representation of the key experimental workflow and a fundamental electrochemical application of this compound. Further research into the solubility of LiI in mixed solvent systems and at a wider range of temperatures will continue to be crucial for the advancement of next-generation energy storage technologies.

References

An In-depth Technical Guide to the Hygroscopic Nature and Handling of Anhydrous Lithium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous lithium iodide (LiI), its handling, storage, and the impact of moisture on its applications. Given its increasing use in energy storage and chemical synthesis, a thorough understanding of its interaction with water is critical for ensuring experimental reproducibility and safety.

Physical and Chemical Properties

Anhydrous this compound is a white crystalline solid that is highly soluble in water and various organic solvents.[1] When exposed to air and light, it can undergo oxidation of the iodide ion to iodine, resulting in a yellow or brownish discoloration.[2] It is the most hygroscopic of the alkali metal halides.

Table 1: Physical and Chemical Properties of Anhydrous this compound

| Property | Value |

| Chemical Formula | LiI |

| Molar Mass | 133.85 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 446-469 °C |

| Boiling Point | 1171 °C |

| Density | 4.076 g/cm³ |

| Solubility in Water | 1650 g/L at 20 °C |

| Other Solubilities | Soluble in ethanol (B145695) and acetone |

Hygroscopic Nature and Deliquescence

Anhydrous this compound is extremely hygroscopic, readily absorbing moisture from the atmosphere to form hydrates, including LiI·H₂O, LiI·2H₂O, and LiI·3H₂O.[3][4] This strong affinity for water means that improper handling can lead to significant changes in the material's mass and chemical properties. Deliquescence, the process of absorbing enough moisture to dissolve into a liquid, will occur at a specific relative humidity (RH), known as the deliquescence point.

Quantitative Hygroscopicity Data

Table 2: Representative Water Sorption Isotherm Data (Hypothetical for Anhydrous LiI at 25°C)

| Relative Humidity (%) | Water Content (% w/w) - Sorption | Water Content (% w/w) - Desorption |

| 0 | 0.0 | 0.0 |

| 10 | 0.5 | 1.0 |

| 20 | 1.2 | 2.5 |

| 30 | 2.5 | 4.0 |

| 40 | 4.0 | 6.0 |

| 50 | 6.5 | 9.0 |

| 60 | 10.0 | 13.0 |

| 70 | 15.0 | 18.0 |

| 80 | 25.0 (Deliquescence may occur) | 28.0 |

| 90 | > 40.0 | > 40.0 |

Safe Handling and Storage Protocols

Due to its hygroscopic and light-sensitive nature, stringent handling and storage procedures are mandatory.[5][6][7]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[8][9]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile).[10] A lab coat should be worn at all times.[11]

-

Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[12]

Storage

-

Store in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[5]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and oxidation.[8]

-

Avoid contact with strong oxidizing agents.[5]

Handling Workflow

The following diagram outlines the recommended workflow for handling anhydrous this compound in a laboratory setting.

Experimental Protocols for Moisture Determination

Accurate quantification of water content is crucial. The following are recommended protocols for this purpose.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the amount and rate of water vapor uptake by a sample at different relative humidities.[13][14][15][16][17]

Methodology:

-

Sample Preparation: Place 10-20 mg of anhydrous this compound onto the DVS sample pan in a dry environment (e.g., a glovebox).

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt < 0.002%/min).

-

Sorption/Desorption Cycle:

-

Increase the RH in steps of 10% from 0% to 90%. At each step, allow the sample to equilibrate until a stable mass is recorded.

-

Decrease the RH in 10% steps from 90% back to 0% to obtain the desorption isotherm.

-

-

Data Analysis: Plot the change in mass (%) against the relative humidity (%) to generate the sorption and desorption isotherms.

Thermogravimetric Analysis (TGA)

TGA can be used to determine the water content of hydrated this compound by measuring the mass loss as a function of temperature.[3]

Methodology:

-

Sample Preparation: Load 5-10 mg of the hydrated this compound sample into a TGA pan.

-

Heating Program: Heat the sample from room temperature to approximately 300°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The mass loss steps in the TGA curve correspond to the loss of water molecules. From the percentage mass loss, the number of water molecules in the hydrate (B1144303) can be calculated.

Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining trace amounts of water in a sample.[18][19][20][21]

Methodology:

-

Titrator Preparation: Use a coulometric Karl Fischer titrator. The anolyte should be a commercially available reagent suitable for ketones and aldehydes, which will also work for salts. The catholyte is typically the corresponding reagent from the same manufacturer.

-

Blank Measurement: Run a blank titration on the solvent to be used for dissolving the this compound to determine any background water content.

-

Sample Analysis:

-

In an inert atmosphere (glovebox), accurately weigh approximately 50-100 mg of anhydrous this compound.

-

Quickly transfer the sample to the titration vessel containing a suitable anhydrous solvent (e.g., a mixture of methanol (B129727) and chloroform) and stir to dissolve.

-

Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

-

-

Calculation: The instrument software will calculate the water content in ppm or percentage based on the amount of iodine generated to react with the water.

Impact of Water on Applications

The presence of even trace amounts of water can significantly affect the performance of anhydrous this compound in its various applications.

Battery Electrolytes

In lithium-oxygen (Li-O₂) and lithium-sulfur (Li-S) batteries, this compound is a promising redox mediator.[22][23] However, its interaction with water, which can be present as an impurity in the electrolyte, alters the discharge products.[22] In the presence of water, the reaction pathway can shift from the formation of lithium peroxide (Li₂O₂) to lithium hydroxide (B78521) (LiOH).[22] While this can sometimes be beneficial, uncontrolled water content leads to irreversible capacity loss and poor cycling stability. The ionic conductivity of solid this compound is also highly sensitive to its hydration state, with studies on similar materials showing an increase in conductivity with controlled hydration.[24][25][26]

Lewis Acid Catalysis in Organic Synthesis

Anhydrous this compound is used as a mild Lewis acid catalyst for reactions such as the cleavage of ethers and esters.[2][27][28][29] The lithium cation coordinates to the oxygen atom of the carbonyl or ether group, making the carbon atom more electrophilic and susceptible to nucleophilic attack by the iodide ion.

References

- 1. gfschemicals.com [gfschemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. functmaterials.org.ua [functmaterials.org.ua]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 8. samratpharmachem.com [samratpharmachem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. purdue.edu [purdue.edu]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 14. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 15. aqualab.com [aqualab.com]

- 16. skpharmteco.com [skpharmteco.com]

- 17. Dynamic Vapour Sorption - Ankersmid.eu [ankersmid.eu]

- 18. byjus.com [byjus.com]

- 19. metrohm.com [metrohm.com]

- 20. dl.icdst.org [dl.icdst.org]

- 21. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 22. osti.gov [osti.gov]

- 23. The role of iodide on the formation of lithium hydroxide in lithium-oxygen batteries - RLE at MIT [rle.mit.edu]

- 24. osti.gov [osti.gov]

- 25. pubs.rsc.org [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. pubs.rsc.org [pubs.rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. Metal Iodide/Chloride Salts - Wordpress [reagents.acsgcipr.org]

Lithium Iodide as a Precursor for Perovskite Solar Cell Fabrication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of lithium iodide (LiI) as a precursor additive in the fabrication of perovskite solar cells (PSCs). It details the mechanisms by which LiI enhances solar cell performance and stability, provides detailed experimental protocols, and presents quantitative data to support the findings.

Introduction

Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low manufacturing costs.[1][2] The general formula for perovskite materials used in solar cells is ABX₃, where 'A' is a monovalent cation (e.g., methylammonium (B1206745), formamidinium, or cesium), 'B' is a divalent metal cation (typically lead or tin), and 'X' is a halide anion (iodide, bromide, or chloride).[3] Despite their impressive performance, the long-term stability of PSCs remains a significant hurdle for commercialization.[4][5] Researchers are actively exploring various strategies to enhance stability and performance, with the use of additives in the perovskite precursor solution being a particularly effective approach.[6][7]

This compound (LiI) has been identified as a key additive that can significantly improve the quality of the perovskite film and the overall device performance.[8] The incorporation of LiI has been shown to enhance crystallinity, passivate defects, and improve charge carrier dynamics, leading to higher efficiency and better stability.[9][10] This guide will delve into the technical details of utilizing LiI in the fabrication of high-performance perovskite solar cells.

Mechanism of Action of this compound

The beneficial effects of incorporating LiI into the perovskite precursor solution are multifaceted, primarily revolving around improvements in the perovskite film quality and interfacial properties. The small ionic radius of the lithium cation (Li⁺) allows it to occupy interstitial sites within the perovskite lattice, leading to several positive outcomes.[10]

Key mechanisms include:

-

Improved Crystallinity and Morphology: The addition of LiI influences the crystallization process of the perovskite film, leading to the formation of larger, more uniform grains with fewer grain boundaries. This improved morphology reduces charge carrier recombination at grain boundaries.

-

Defect Passivation: LiI can effectively passivate defects within the perovskite crystal structure, such as iodine vacancies and uncoordinated lead ions.[9] The iodide ions from LiI can fill iodine vacancies, while lithium ions can interact with lead-halide octahedra to reduce defect states.

-

Enhanced Charge Carrier Extraction and Transport: The presence of Li⁺ ions at the interfaces, for instance between the perovskite and the electron transport layer (ETL), can modulate the energy band alignment, facilitating more efficient electron and hole transport and reducing energy loss at the interfaces.[9]

-

Reduced Hysteresis: LiI doping has been shown to minimize the current-voltage hysteresis often observed in perovskite solar cells, which is crucial for obtaining reliable power output.[8][9]

-

Improved Stability: By passivating defects and improving the crystallinity of the perovskite film, LiI can enhance the intrinsic stability of the material against degradation from moisture and heat.

The following diagram illustrates the proposed mechanisms by which LiI enhances perovskite solar cell performance.

Caption: Mechanism of LiI in enhancing perovskite solar cell performance.

Quantitative Data on Performance Enhancement

The inclusion of LiI as an additive has a demonstrable impact on the key performance metrics of perovskite solar cells. The following tables summarize quantitative data from various studies, comparing devices with and without LiI.

| Additive Concentration | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) [%] | Reference |

| 0 mol% (Control) | 14.22 | - | - | - | [8] |

| Optimal LiI | 16.53 | - | - | - | [8] |

| 0 mol% (Control) | 20.4 | - | - | - | [8][9] |

| Optimal LiI | 21.5 | - | - | - | [8][9] |

| 0 mol% (Control) | 11.3 | - | - | - | |

| LiI | 17.01 | - | - | - |

Table 1: Comparison of Photovoltaic Parameters for Perovskite Solar Cells with and without LiI.

| LiI Molar Ratio (%) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) | Reference |

| 0 (Pristine) | 13.2 | - | - | - | [10] |

| 0.5 | 14.3 | - | - | - | [10] |

Table 2: Effect of LiI Molar Ratio on Perovskite Solar Cell Performance.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the fabrication of perovskite solar cells, both with and without the addition of this compound. This protocol is a synthesis of methodologies reported in the literature.

Materials and Reagents

-

FTO-coated glass substrates

-

Zinc powder

-

Hydrochloric acid (HCl)

-

Alkaline liquid detergent

-

Acetone

-

Isopropanol (B130326) (IPA)

-

Titanium dioxide (TiO₂) paste

-

Titanium (IV) chloride (TiCl₄)

-

Lead (II) iodide (PbI₂)

-

Methylammonium iodide (MAI)

-

This compound (LiI) (for doped devices)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Spiro-OMeTAD

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

-

4-tert-Butylpyridine (tBP)

-

Acetonitrile

-

Gold (Au) evaporation pellets

Experimental Workflow Diagram

Caption: General experimental workflow for perovskite solar cell fabrication.

Step-by-Step Fabrication Procedure

-

Substrate Preparation and Cleaning:

-

Pattern FTO-coated glass substrates using zinc powder and HCl.

-

Clean the substrates sequentially in an ultrasonic bath with a 2% alkaline liquid detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

-

Electron Transport Layer (ETL) Deposition (e.g., Mesoporous TiO₂):

-

Deposit a compact TiO₂ layer by spin-coating a precursor solution onto the FTO substrate, followed by annealing.

-

Deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ paste diluted in ethanol (B145695) at 5000 rpm for 30 seconds.

-

Anneal the TiO₂ film at 500°C for 30 minutes.

-

Treat the samples with a 40 mM TiCl₄ solution at 70°C for 30 minutes and then anneal again at 450°C for 30 minutes.

-

-

Perovskite Precursor Solution Preparation:

-

Control Solution (without LiI): Dissolve lead iodide (PbI₂) and methylammonium iodide (MAI) in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v). A typical concentration is around 1.2 M.

-

LiI-Doped Solution: Prepare the control precursor solution as described above. Then, add the desired molar percentage of LiI to this solution. For example, for a 5 mol% LiI solution, add the corresponding amount of LiI to the precursor solution. Stir the solution until the LiI is fully dissolved.

-

-

Perovskite Film Deposition (One-Step Method):

-

Transfer the substrates with the ETL into a nitrogen-filled glovebox.

-

Deposit the perovskite precursor solution (either control or LiI-doped) onto the ETL-coated substrate.

-

Spin-coat the solution in a two-step process: a slow spin (e.g., 1000 rpm for 10 seconds) followed by a fast spin (e.g., 5000 rpm for 30 seconds).

-

During the fast spin, dispense an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate to induce rapid crystallization.

-

Anneal the perovskite film on a hotplate at approximately 100°C for 10-15 minutes.

-

-

Hole Transport Layer (HTL) Deposition (e.g., Spiro-OMeTAD):

-

Prepare the HTL solution by dissolving Spiro-OMeTAD in chlorobenzene.

-

Add additives to the Spiro-OMeTAD solution, such as LiTFSI (from a stock solution in acetonitrile) and 4-tert-butylpyridine, to improve conductivity.

-

Spin-coat the HTL solution onto the perovskite layer at around 4000 rpm for 30 seconds.

-

Allow the samples to oxidize in a controlled environment (e.g., in air with controlled humidity) overnight in the dark.

-

-

Metal Contact Deposition:

-

Define the active area of the solar cell using a shadow mask.

-

Deposit a gold or silver back contact (typically 80-100 nm thick) via thermal evaporation under high vacuum.

-

-

Device Characterization:

-

Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm²).

-

Determine the key photovoltaic parameters: PCE, VOC, JSC, and FF.

-

Measure the external quantum efficiency (EQE) to determine the spectral response of the device.

-

Conduct stability tests by monitoring the device performance over time under controlled environmental conditions (e.g., elevated temperature and humidity).

-

Conclusion

The incorporation of this compound as a precursor additive represents a significant and straightforward strategy for enhancing the performance and stability of perovskite solar cells. The mechanisms of action, including improved crystallinity, defect passivation, and enhanced charge transport, are well-supported by experimental evidence. The quantitative data clearly demonstrates the potential for LiI to boost power conversion efficiencies. The detailed experimental protocols provided in this guide offer a practical framework for researchers to fabricate and investigate high-performance perovskite solar cells with this compound. Further research into optimizing LiI concentration and its interplay with different perovskite compositions and device architectures will continue to advance the field towards the commercialization of this promising photovoltaic technology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. innovationnewsnetwork.com [innovationnewsnetwork.com]

- 5. research.monash.edu [research.monash.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Fundamental electrochemical properties of the iodide/triiodide redox couple

An In-Depth Technical Guide to the Fundamental Electrochemical Properties of the Iodide/Triiodide Redox Couple

Introduction

The iodide/triiodide (I⁻/I₃⁻) redox couple is a cornerstone of various electrochemical systems, most notably dye-sensitized solar cells (DSSCs), where it has long been the preferred redox mediator.[1][2][3] Its prevalence is due to a unique combination of properties: favorable redox potential, high solubility in common organic solvents, rapid regeneration of oxidized species (like dye molecules), and remarkably slow recombination kinetics at semiconductor interfaces.[1][3][4] This guide provides a comprehensive overview of the core electrochemical properties of the I⁻/I₃⁻ system, details the experimental protocols for its characterization, and presents key quantitative data for researchers, scientists, and professionals in drug development and materials science.

Core Electrochemical Reactions and Equilibria

The electrochemical behavior of the iodide/triiodide system is governed by a set of coupled chemical and electrochemical reactions. The primary species involved are the iodide anion (I⁻), molecular iodine (I₂), and the triiodide anion (I₃⁻).

The formation of the electroactive triiodide species occurs through the reaction of iodide with dissolved iodine:

I⁻ + I₂ ⇌ I₃⁻

This equilibrium is characterized by a stability constant (Kstab), which varies significantly with the solvent.[5] In typical organic solvents used for electrolytes, this equilibrium lies far to the right, meaning the concentration of free iodine is very low in the presence of excess iodide.[1][3]

The principal electrochemical reaction for the redox couple is the two-electron oxidation of iodide to form triiodide:

3I⁻ ⇌ I₃⁻ + 2e⁻ [6]

This overall reaction can be understood as a sequence of steps involving intermediate species, such as the diiodide radical (I₂⁻•), particularly during the regeneration of photo-oxidized dyes in DSSCs.[1][2][4]

Caption: Core reaction pathway of the iodide/triiodide redox couple.

Fundamental Electrochemical Parameters

The key quantitative parameters defining the I⁻/I₃⁻ redox couple are its standard potential, the diffusion coefficients of the mobile species (I⁻ and I₃⁻), and the stability constant of triiodide. These values are highly dependent on the solvent and the composition of the supporting electrolyte.

Data Summary

The following tables summarize key electrochemical data gathered from various studies.

Table 1: Redox Potentials of the Iodide/Triiodide Couple in Various Media

| Redox Couple | Potential (V) | Reference Electrode | Solvent/Medium | Citation |

| I⁻/I₃⁻ | 0.35 | NHE | Standard conditions | [1][2][4] |

| I⁻/I₃⁻ | 0.536 | SHE | Standard conditions | [6] |

| I₃⁻/I₂⁻• | -0.82 | Fc/Fc⁺ | Acetonitrile | [7] |

| I₃⁻/I₂⁻• | -0.87 | Fc/Fc⁺ | Propionitrile | [7] |

| I₃⁻/I₂⁻• | -0.64 | Fc/Fc⁺ | Propylene (B89431) Carbonate | [7] |

Note: The standard hydrogen electrode (SHE) and normal hydrogen electrode (NHE) are considered equivalent at standard conditions. The discrepancy in reported standard potentials (0.35 V vs. 0.536 V) may arise from different definitions of the standard state or experimental conditions.

Table 2: Diffusion Coefficients of Iodide and Triiodide in Various Electrolytes

| Species | Diffusion Coefficient (cm²/s) | Electrolyte Medium | Citation |

| Iodide (I⁻) | 1.96 x 10⁻⁶ | Succinonitrile-based | [8] |

| Triiodide (I₃⁻) | 1.26 x 10⁻⁶ | Succinonitrile-based | [8] |

| Triiodide (I₃⁻) | 1.07 x 10⁻⁵ | 0.01 M Aqueous KI | |

| Triiodide (I₃⁻) | 1.06 x 10⁻⁵ | 0.5 M Aqueous KI | |

| Triiodide (I₃⁻) | 0.917 x 10⁻⁵ | 2.0 M Aqueous KI |

Experimental Protocols for Electrochemical Characterization

The properties of the I⁻/I₃⁻ redox couple are typically investigated using a three-electrode system with techniques such as cyclic voltammetry, rotating disk electrode voltammetry, and electrochemical impedance spectroscopy.

Preparation of the Iodide/Triiodide Electrolyte

A standard electrolyte solution can be prepared by dissolving a salt of iodide (e.g., lithium iodide, potassium iodide, or an imidazolium (B1220033) iodide) and a smaller molar quantity of iodine (I₂) in a chosen solvent (e.g., acetonitrile, propylene carbonate, or an ionic liquid).[9][10][11]

-

Example Preparation: An electrolyte commonly used in DSSC research consists of 0.5 M this compound (LiI) and 0.05 M iodine (I₂) in acetonitrile.[10] The solution should be stirred until all components are fully dissolved and stored in a dark container to prevent photochemical reactions.[11]

Cyclic Voltammetry (CV)

Cyclic voltammetry is used to probe the redox behavior and reaction mechanisms.

-

Methodology:

-

Cell Setup: A standard three-electrode cell is used, containing a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).

-

Electrolyte: The cell is filled with the I⁻/I₃⁻ electrolyte solution. It is often deaerated with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can interfere with the measurements.

-

Measurement: The potential of the working electrode is swept linearly from a value where no reaction occurs to a potential sufficient to oxidize I⁻, and then the scan is reversed.

-

Data Analysis: The resulting plot of current versus potential (a voltammogram) shows characteristic oxidation and reduction peaks. The peak separation can indicate the reversibility of the electron transfer process, while the peak currents are related to the concentration and diffusion coefficient of the electroactive species.

-

Caption: Experimental workflow for cyclic voltammetry analysis.

Rotating Disk Electrode (RDE) Voltammetry

RDE voltammetry is a powerful hydrodynamic technique used to determine diffusion coefficients and electron transfer kinetics.[12]

-

Methodology:

-

Cell Setup: A rotating disk electrode is used as the working electrode. The setup is otherwise similar to that for CV.[12][13]

-

Measurement: Linear sweep voltammograms are recorded at different electrode rotation rates (ω).[14][15] The rotation induces a well-defined convective flow of the electrolyte to the electrode surface, enhancing mass transport.[12][14]

-

Data Analysis:

-

Levich Plot: The limiting current (iL) is measured from the plateau of each voltammogram. A plot of iL versus the square root of the rotation rate (ω¹/²) should be linear for a mass-transport-controlled reaction. The diffusion coefficient of the active species can be calculated from the slope of this plot using the Levich equation.[15]

-

Koutecky-Levich Plot: For reactions under mixed kinetic and mass-transport control, a plot of the reciprocal current (1/i) versus the reciprocal square root of the rotation rate (1/ω¹/²) is constructed. This allows for the separation of kinetic and mass transport effects, enabling the determination of the kinetic current and the electron transfer rate constant.[15]

-

-

Caption: Data analysis workflow for Rotating Disk Electrode (RDE) experiments.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the interfacial processes, including charge transfer resistance and diffusion limitations.[16][17]

-

Methodology:

-

Cell Setup: A standard three-electrode cell is used.

-

Measurement: The electrode is held at a constant DC potential, and a small amplitude AC voltage perturbation is applied over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).[17] The resulting AC current response is measured, including its amplitude and phase shift relative to the applied voltage.

-

Data Analysis: The impedance data is commonly visualized in a Nyquist plot (imaginary vs. real impedance). This plot is then fitted to an equivalent electrical circuit model, where components like resistors and capacitors represent physical processes (e.g., solution resistance, charge transfer resistance, double-layer capacitance, and diffusion). This analysis can quantify the kinetics of the I⁻/I₃⁻ reaction at the electrode-electrolyte interface.[18]

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characteristics of the iodide/triiodide redox mediator in dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Limitations Imposed Using an Iodide/Triiodide Redox Couple in Solar-Powered Electrochromic Devices [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Rotating disk electrode - Wikipedia [en.wikipedia.org]

- 13. scispace.com [scispace.com]

- 14. Hydrodynamic_Voltammetry_Measurement/2 RDE Measurement | ALS,the electrochemical company [als-japan.com]

- 15. Rotating Ring Disk Electrode Fundamentals | Pine Research Instrumentation [pineresearch.com]

- 16. youtube.com [youtube.com]

- 17. Electrochemical Impedance Spectroscopy: Experiment, Model, and App | COMSOL Blog [comsol.com]

- 18. hysz.nju.edu.cn [hysz.nju.edu.cn]

Lithium Iodide as a Solid-State Electrolyte for High-Temperature Batteries: An In-depth Technical Guide

Introduction

The pursuit of safer, more energy-dense batteries has propelled the development of all-solid-state batteries (ASSBs) as a promising alternative to conventional lithium-ion batteries with flammable liquid electrolytes. Among the various solid electrolyte candidates, lithium iodide (LiI) has garnered significant interest, particularly for high-temperature applications. While pure LiI exhibits moderate ionic conductivity, its incorporation into composite materials has been shown to significantly enhance ion transport properties. This technical guide provides a comprehensive overview of the use of this compound as a component in solid-state electrolytes for high-temperature batteries, targeting researchers, scientists, and professionals in the field of battery development.

Core Principles and Performance Metrics

This compound's effectiveness as a solid-state electrolyte component stems from its ability to enhance ionic conductivity and improve interfacial stability within the battery. When combined with other materials, such as metal oxides or sulfides, LiI can create highly conductive pathways for lithium ions, particularly at elevated temperatures.

Data Presentation: Performance of LiI-Based Solid-State Electrolytes

The following tables summarize key performance metrics for various LiI-based composite solid-state electrolytes. Direct comparison between systems should be approached with caution due to variations in synthesis methods and testing conditions across different studies.

Table 1: Ionic Conductivity and Activation Energy of LiI-Based Composite Electrolytes

| Electrolyte System | Composition | Temperature (°C) | Ionic Conductivity (S/cm) | Activation Energy (eV) | Reference |

| LiI-Li₂WO₄ | 20 wt.% LiI | Room Temp | ~1.0 x 10⁻³ | - | |

| Li₂S–P₂S₅–LiI | Li₇₋₀.₀₈ₓP₂S₈₋₀.₀₄ₓI (x=1) | Room Temp | 4.6 x 10⁻⁴ | - | |

| Li₂B₁₂H₁₂/LiI | 0.6Li₂B₁₂H₁₂-0.4LiI | 25 | 7.5 x 10⁻⁴ | - | |

| LBS-LiI | Li₁₀B₁₀S₂₀ with LiI | Room Temp | 1.0 x 10⁻³ | - | |

| LiI-Al₂O₃ | - | - | - | - | |

| Li₂S–LiI | - | 25 | - | - |

Table 2: High-Temperature Battery Performance with LiI-Based Electrolytes

| Cathode | Anode | Electrolyte | Temperature (°C) | Specific Capacity (mAh/g) | Coulombic Efficiency (%) | Cycling Stability | Reference |

| LiCoO₂ | Li | 400-0.6B₁₂-0.4I | 25 | - | - | Stable cycling with various high-voltage cathodes | |

| NMC 622 | Indium | LBS-LiI | - | - | - | Good cyclability | |

| Li₂S | Li-In | Li₂S-LiI solid solution | 25 | High charge-discharge capacities | - | Excellent stability over 2000 cycles at 2C | |

| LiNi₀.₆Mn₀.₂Co₀.₂O₂ | Graphite | 4.0 M LiN(SO₂F)₂/DMC | 100 | - | ~99.7% | 76% capacity retention over 500 cycles |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for advancing research in solid-state batteries. This section outlines common methodologies for the synthesis, fabrication, and characterization of LiI-based solid-state electrolytes and batteries.

Synthesis of LiI-Based Composite Solid Electrolytes

2.1.1. Mechanochemical Ball Milling

This is a widely used technique for synthesizing composite solid electrolytes.

-

Materials: this compound (LiI), host material (e.g., Li₂S, P₂S₅, Al₂O₃), zirconia milling jar, and zirconia balls.

-

Procedure:

-

Dry all starting materials under vacuum to remove any moisture.

-

Inside an argon-filled glovebox, weigh the desired stoichiometric amounts of LiI and the host material.

-

Load the powders and zirconia balls into the zirconia milling jar. A typical ball-to-powder weight ratio is 20:1.

-

Seal the jar and transfer it to a planetary ball mill.

-

Mill the mixture at a specific rotational speed (e.g., 400-600 rpm) for a designated duration (e.g., 10-20 hours).

-

After milling, return the jar to the glovebox and collect the synthesized composite electrolyte powder.

-

2.1.2. Liquid-Phase Synthesis

This method involves the use of a solvent to facilitate the reaction between precursors.

-

Materials: Li₂S, P₂S₅, LiI, and a suitable solvent (e.g., anhydrous acetonitrile (B52724) or tetrahydrofuran).

-

Procedure:

-

In an argon-filled glovebox, dissolve the starting materials in the solvent in a sealed vessel.

-

Stir the solution at room temperature or a slightly elevated temperature for a specified time to allow for the reaction to complete.

-

Remove the solvent by vacuum evaporation.

-

Heat the resulting powder under vacuum at a specific temperature (e.g., 150-200 °C) to remove any residual solvent and promote the formation of the desired crystalline phase.

-

Fabrication of All-Solid-State Battery Cells

The assembly of an all-solid-state battery requires careful handling of components in an inert atmosphere.

-

Electrolyte Pellet Preparation:

-

Place a specific amount of the synthesized solid electrolyte powder (e.g., 100-300 mg) into a cylindrical die.

-

Press the powder uniaxially at high pressure (e.g., 200-400 MPa) to form a dense pellet. The pellet thickness is typically in the range of 0.5-1.5 mm.

-

-

Electrode Preparation:

-

Prepare a cathode composite slurry by mixing the active material (e.g., LiCoO₂, NMC), the solid electrolyte powder, and a conductive additive (e.g., carbon black) in a suitable solvent with a binder.

-

Coat the slurry onto a current collector (e.g., aluminum foil) and dry it under vacuum.

-

For the anode, a thin lithium metal foil is typically used.

-

-

Cell Assembly:

-

In an argon-filled glovebox, stack the components in the following order: anode (Li metal), solid electrolyte pellet, and cathode.

-

Place the stack into a Swagelok-type cell or a pouch cell.

-

Apply a specific pressure to ensure good interfacial contact between the components.

-

Electrochemical Characterization

2.3.1. Electrochemical Impedance Spectroscopy (EIS)

EIS is used to determine the ionic conductivity of the solid electrolyte.

-

Cell Setup: A symmetric cell is assembled by sandwiching the solid electrolyte pellet between two ion-blocking electrodes (e.g., stainless steel or gold).

-

Measurement Parameters:

-

Frequency range: Typically from 1 MHz down to 1 Hz or lower.

-

AC amplitude: A small voltage perturbation, usually 5-10 mV.

-

Temperature: Measurements are often performed over a range of temperatures to determine the activation energy.

-

-

Data Analysis: The ionic conductivity (σ) is calculated from the bulk resistance (R) obtained from the Nyquist plot using the formula: σ = L / (R * A), where L is the thickness of the pellet and A is the electrode area.

2.3.2. Cyclic Voltammetry (CV)

CV is employed to determine the electrochemical stability window of the solid electrolyte.

-

Cell Setup: A three-electrode cell is typically used, with the solid electrolyte as the electrolyte, lithium metal as the reference and counter electrodes, and an inert material (e.g., stainless steel or carbon) as the working electrode.

-

Measurement Parameters:

-

Voltage range: A wide potential window is scanned (e.g., -0.5 V to 5 V vs. Li/Li⁺).

-

Scan rate: A slow scan rate (e.g., 0.1-1 mV/s) is used to allow for the detection of decomposition reactions.

-

-

Data Analysis: The electrochemical stability window is determined by the potentials at which significant oxidation and reduction currents are observed.

2.3.3. Galvanostatic Charge-Discharge Cycling

This technique is used to evaluate the battery's performance, including its specific capacity, coulombic efficiency, and cycling stability.

-

Cell Setup: A full cell (anode/electrolyte/cathode) is used.

-

Measurement Parameters:

-

Current density: The cell is charged and discharged at a constant current, often expressed as a C-rate (e.g., 0.1C, 1C).

-

Voltage window: The cycling is performed between specific upper and lower cutoff voltages.

-

Temperature: For high-temperature batteries, the cycling test is conducted in a temperature-controlled chamber.

-

-

Data Analysis: The specific capacity is calculated from the discharge time and current. The coulombic efficiency is the ratio of the discharge capacity to the charge capacity in a given cycle. Cycling stability is assessed by the capacity retention over a large number of cycles.

Key Mechanisms and Processes

Understanding the underlying mechanisms of ion transport and interfacial interactions is crucial for optimizing the performance of LiI-based solid-state batteries.

Lithium-Ion Conduction Mechanism

The enhanced ionic conductivity in LiI-based composite electrolytes is often attributed to the formation of a highly conductive space-charge layer at the interface between LiI and the host material. The large, polarizable iodide anion is believed to facilitate Li⁺ ion movement.

Caption: Li-ion conduction pathway in a LiI-composite electrolyte.

Experimental Workflow

The development and evaluation of LiI-based solid-state batteries follow a systematic workflow from material synthesis to cell testing.

Caption: Experimental workflow for LiI-based solid-state batteries.

Interfacial Phenomena

The interface between the solid electrolyte and the electrodes plays a critical role in the overall performance and stability of the battery. The addition of LiI can influence the formation of the solid electrolyte interphase (SEI) layer, potentially leading to improved interfacial stability.

Caption: Schematic of the anode-electrolyte interface.

Conclusion and Future Outlook

This compound-based composite solid electrolytes show considerable promise for the development of high-temperature all-solid-state batteries. Their ability to enhance ionic conductivity and potentially improve interfacial stability addresses some of the key challenges in solid-state battery technology. However, further research is needed to fully understand the complex interplay between LiI and various host materials and to optimize the composition and microstructure for superior performance. Long-term cycling stability at high temperatures and under high current densities remains a critical area for investigation. The development of scalable and cost-effective synthesis methods will also be crucial for the practical application of these materials in next-generation energy storage systems.

An In-depth Technical Guide to the Neutron Detection Capabilities of Lithium Iodide Phosphors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of lithium iodide (LiI) phosphors for neutron detection. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this technology for applications ranging from nuclear research to materials analysis. This document covers the core physics of neutron detection using LiI, detailed properties of europium-doped this compound (LiI(Eu)), experimental protocols for its characterization, and methods for discriminating between neutron and gamma-ray signals.

Core Principles of Neutron Detection in this compound

Neutron detection in this compound scintillators is primarily based on the nuclear reaction between a thermal neutron and the lithium-6 (B80805) (⁶Li) isotope.[1] This reaction is highly favored due to the large thermal neutron capture cross-section of ⁶Li, which is approximately 940 barns.[2]

The key nuclear reaction is:

⁶₃Li + ¹₀n → ⁴₂He (α) + ³₁H (T) + 4.78 MeV [3]

This reaction produces an alpha particle (α) and a triton (B1239919) (T), which are energetic charged particles. These charged particles then traverse the LiI crystal, depositing their kinetic energy and causing the material to scintillate, or emit light.[3] The total energy of 4.78 MeV is deposited within the scintillator, leading to a distinct signal that can be detected.[3] The intensity of the emitted light is proportional to the energy deposited by the charged particles.

It is important to note that while fast neutrons can be detected, they must first be moderated (slowed down) to thermal energies to efficiently interact with the ⁶Li.[4] This is typically achieved by surrounding the detector with a hydrogen-rich material, such as polyethylene.

Properties of Europium-Doped this compound (LiI(Eu)) Scintillators

Europium is a common activator dopant in this compound crystals, significantly enhancing their scintillation properties.[3] The europium ions (Eu²⁺) act as luminescence centers, where the energy deposited by the alpha and triton particles is efficiently converted into visible light.[2]

Key Performance Characteristics

The performance of LiI(Eu) scintillators is characterized by several key parameters, which are summarized in the table below.

| Property | Value | References |

| Density | 4.08 g/cm³ | [3] |

| Light Yield | ~30-35% of NaI(Tl) | [5][6] |

| Photoelectron Yield | 30-35% of NaI(Tl) | [3] |

| Wavelength of Maximum Emission | 470 nm | [2][5] |

| Decay Time | 1.4 µs | [3][5] |

| Neutron Capture Cross-Section (⁶Li) | ~940 barns | [2] |

| Energy of Neutron Capture Reaction (Q-value) | 4.78 MeV | [3] |

| Gamma Equivalent Energy of Neutron Peak | > 3.6 MeV | [3] |

Advantages and Limitations

Advantages:

-

High Thermal Neutron Detection Efficiency: Due to the large neutron capture cross-section of ⁶Li. A 3 mm thick LiI(Eu) crystal can stop 90% of thermal neutrons.[3]

-

Good Gamma-Ray Discrimination: The neutron capture event produces a high-energy deposition (4.78 MeV), resulting in a peak in the pulse height spectrum that is well-separated from the signals produced by most background gamma rays.[3][5]

-

Good Light Output: While lower than NaI(Tl), the light yield is sufficient for many applications.

Limitations:

-

Hygroscopic: LiI(Eu) is highly sensitive to moisture and must be hermetically sealed, which can complicate detector design and handling.[5][6]

-

Self-Absorption: There can be some self-absorption of the scintillation light within the crystal, which can degrade the energy resolution, particularly in larger crystals.[5][6]

-

Sensitivity to Fast Neutrons: Requires a moderator to efficiently detect fast neutrons.

Signaling Pathway and Experimental Workflow

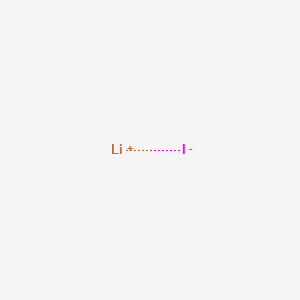

Neutron Detection Signaling Pathway

The process from neutron capture to signal detection follows a clear pathway, which is visualized in the diagram below.

Caption: Signaling pathway from neutron capture to data acquisition.

Experimental Workflow for LiI(Eu) Characterization

A typical workflow for characterizing the performance of a LiI(Eu) scintillator is outlined in the following diagram.

Caption: Workflow for LiI(Eu) scintillator performance evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize LiI(Eu) scintillators.

Protocol for Measuring Absolute Light Yield

Objective: To determine the number of scintillation photons produced per neutron capture event.

Materials:

-

LiI(Eu) crystal hermetically sealed and coupled to a photomultiplier tube (PMT).

-

High voltage power supply for the PMT.

-

Preamplifier and shaping amplifier.

-

Multi-channel analyzer (MCA).

-

Calibrated gamma-ray sources (e.g., ¹³⁷Cs, ⁶⁰Co).[7]

-

Thermal neutron source (e.g., moderated ²⁵²Cf or AmBe source).

-

Oscilloscope.

Procedure:

-

Setup:

-